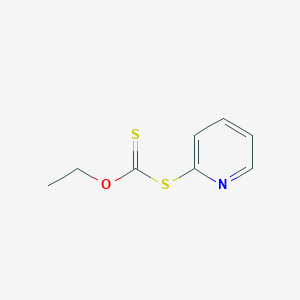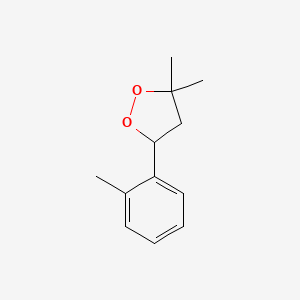![molecular formula C34H22O4S2 B14404518 1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} CAS No. 84306-68-3](/img/structure/B14404518.png)
1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} is an organic compound characterized by its complex structure, which includes phenylsulfanyl and phenyl groups attached to an ethane-1,2-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dibromobenzene with phenylsulfanylphenylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diacetylbenzene: Similar structure but lacks the phenylsulfanyl groups.
1,4-Diacetylbenzene: Similar structure with acetyl groups in the para position.
1,3-Phenylenebismaleimide: Contains maleimide groups instead of phenylsulfanyl groups.
Uniqueness
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups can participate in specific interactions and reactions that are not possible with similar compounds lacking these functional groups.
Eigenschaften
CAS-Nummer |
84306-68-3 |
|---|---|
Molekularformel |
C34H22O4S2 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
1-[3-[2-oxo-2-(4-phenylsulfanylphenyl)acetyl]phenyl]-2-(4-phenylsulfanylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H22O4S2/c35-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)33(37)25-8-7-9-26(22-25)34(38)32(36)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H |
InChI-Schlüssel |
SCWFNGSGZIWJHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(=O)C3=CC(=CC=C3)C(=O)C(=O)C4=CC=C(C=C4)SC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)

![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)

![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)

